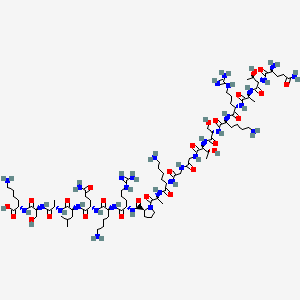
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring, a sulfonyl group, and an amino group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid typically involves multiple steps, starting with the formation of the piperidine ring
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific solvents can optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The sulfonyl group can be reduced to sulfonic acid derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation reactions may use reagents like hydrogen peroxide or nitric acid.
Reduction reactions can involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution reactions often require strong nucleophiles and appropriate solvents.
Major Products Formed:
Oxidation can yield nitro derivatives.
Reduction can produce sulfonic acid derivatives.
Substitution reactions can result in various functionalized derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme activities.
Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can act as a nucleophile, while the sulfonyl group can engage in hydrogen bonding and other interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.
Comparison with Similar Compounds
1-(3-Aminophenyl)sulfonylpiperidine-2-carboxylic acid is unique due to its specific structural features. Similar compounds include:
Piperidine-2-carboxylic acid: Lacks the sulfonyl and amino groups.
3-Aminophenylsulfonyl chloride: Lacks the piperidine ring.
Piperidine sulfonic acid: Lacks the amino group on the benzene ring.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C12H16N2O4S |
|---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
1-(3-aminophenyl)sulfonylpiperidine-2-carboxylic acid |
InChI |
InChI=1S/C12H16N2O4S/c13-9-4-3-5-10(8-9)19(17,18)14-7-2-1-6-11(14)12(15)16/h3-5,8,11H,1-2,6-7,13H2,(H,15,16) |
InChI Key |
KNEXMIWFQQWJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)S(=O)(=O)C2=CC=CC(=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3R,4S)-4-phenylpyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B15363202.png)



![(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl 4-acetyl-1H-pyrrole-2-carboxylate](/img/structure/B15363217.png)
![[5-bromo-6-[(1S)-1-methoxyethyl]-3-pyridyl]boronic acid](/img/structure/B15363223.png)
![8-Bromo-5-chloroimidazo[1,5-a]pyridine-6-carbonitrile](/img/structure/B15363231.png)



![Tert-butyl 3-(hydroxymethyl)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B15363258.png)
![4,4,5,5-Tetramethyl-2-[4-(3-methyloxetan-3-yl)phenyl]-1,3,2-dioxaborolane](/img/structure/B15363259.png)


